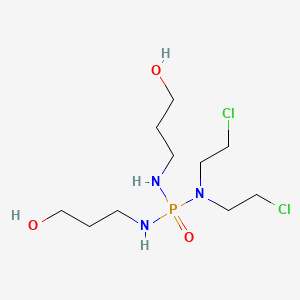

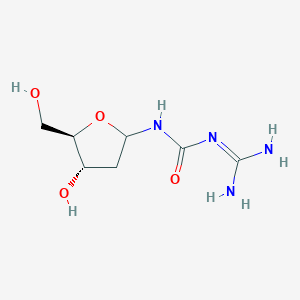

Gemcitabine Triphosphate (triethylammonium salt form)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

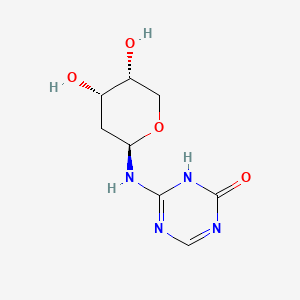

An impurity of Gemcitabine. Gemcitabine is an antineoplastic chemotherapy medication of the antimetabolites class. It halts cell division through damaging RNA or DNA which control the process. It can be used to treat multiple cancers.

Scientific Research Applications

Cellular Pharmacology and Metabolism

Gemcitabine, a deoxycytidine analog, is inactive by itself but undergoes phosphorylation inside the cell to form gemcitabine triphosphate (dFdCTP). This form competes with deoxycytidine triphosphate (dCTP), inhibiting DNA synthesis. dFdCTP is also an inhibitor of DNA polymerase and gets incorporated into DNA, leading to DNA strand termination, a key aspect of its cytotoxic action (Mini et al., 2006). Another study highlights the importance of human nucleoside transporters and deoxycytidine kinase in gemcitabine uptake and phosphorylation into its active triphosphate metabolite (Veltkamp et al., 2008).

Radiosensitization in Tumor Cells

Gemcitabine triphosphate can function as a potent radiosensitizer in various tumor cell lines. Its mechanism involves a reduction in cellular deoxyribonucleotide pools and incorporation into DNA, enhancing X-radiation induced cytotoxicity (Shewach & Lawrence, 2004).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics of gemcitabine and its metabolites is crucial for optimizing its clinical application. A study on the pharmacokinetics of gemcitabine and its deaminated metabolite, and their nucleotides, provides insight into the intracellular pharmacodynamics of the drug (Derissen et al., 2018).

Mechanism of Action and DNA Polymerization Disruption

Gemcitabine phosphates, particularly the triphosphate form, inhibit the 3'-5' exonuclease of DNA polymerase I, suppressing editing and actively blocking DNA extension and synthesis. This novel anticancer mechanism suggests a more active role for dFdCTP in preventing the removal of incorporated gemcitabine residue from DNA (Yang et al., 2020).

Clinical Efficacy and Future Directions

The potential of gemcitabine, particularly its triphosphate form, is being explored in various cancer therapies. Its role as a radiosensitizer, combined with its pharmacokinetic properties, makes it a candidate for future cancer therapies, including those targeting signal transduction pathways and molecular events in carcinogenesis (Abbruzzese, 2002).

properties

CAS RN |

1035495-84-1 |

|---|---|

Molecular Formula |

C9H14F2N3O13P3.C6H15N |

Molecular Weight |

503.141 (free acid) |

Related CAS |

110988-86-8 (free acid) |

synonyms |

2’-Deoxy-2’,2’-difluorocytidine 5’-(Tetrahydrogen Triphosphate) triethylammonium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)